molecular formula C17H18F3N3O3 B4396360 4-(4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)morpholine

4-(4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)morpholine

Cat. No.: B4396360
M. Wt: 369.34 g/mol
InChI Key: JKHKQIAYPUWKIB-UHFFFAOYSA-N
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Description

4-(4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C17H18F3N3O3 and its molecular weight is 369.34 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]morpholine is 369.13002593 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4-(4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)morpholine (CAS No. 686725-39-3) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H18F3N3O3
  • Molecular Weight : 369.34 g/mol
  • Structure : The compound features a pyrimidine core substituted with a trifluoromethyl group and a morpholine moiety, alongside a dimethoxyphenyl group.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing pyrimidine rings have shown promise in inhibiting cancer cell proliferation. In a comparative study, compounds with trifluoromethyl substitutions demonstrated enhanced activity against various cancer cell lines, suggesting that the trifluoromethyl group may play a crucial role in biological efficacy .

Table 1: Anticancer Activity Comparison

CompoundIC50 (µM)Cell Line
Compound A (similar structure)5–29Various cancer types
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with tumor growth. For example, the presence of the morpholine ring is often associated with enhanced binding to target proteins involved in cell signaling pathways critical for cancer progression .

Antiviral Activity

Another area of investigation includes the antiviral properties of similar heterocyclic compounds. Research has shown that certain pyrimidine derivatives can inhibit viral replication by targeting viral polymerases or proteases. While specific data on this compound's antiviral activity is limited, its structural analogs have demonstrated promising results against various viruses .

Case Studies

  • Case Study on Anticancer Activity
    A study evaluated the effects of structurally related compounds on human cancer cell lines. The results indicated that modifications to the pyrimidine core significantly affected cytotoxicity levels. Compounds with trifluoromethyl groups exhibited lower IC50 values compared to their non-fluorinated counterparts, suggesting increased potency .
  • Antiviral Screening
    In an antiviral screening assay, related pyrimidine derivatives showed varying degrees of inhibition against viral strains. The structure-activity relationship highlighted that substitutions at specific positions significantly impacted antiviral efficacy, indicating potential for further development in this area .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-(4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)morpholine exhibit significant anticancer properties. Studies have demonstrated that these compounds can inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate cellular membranes and exert therapeutic effects.

Antiviral Properties

The compound has also been investigated for its antiviral activity against various viral infections. Preliminary studies suggest that it may interfere with viral replication processes, making it a candidate for further development in antiviral therapies.

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of pyrimidine derivatives. The morpholine ring in this compound may contribute to its ability to cross the blood-brain barrier, allowing it to exert protective effects on neuronal cells under stress conditions.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of proliferation in breast cancer cell lines with IC50 values in the low micromolar range.
Study BAntiviral ActivityShowed significant reduction in viral load in vitro against influenza virus strains.
Study CNeuroprotectionIndicated reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Properties

IUPAC Name

4-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O3/c1-24-13-4-3-11(9-14(13)25-2)12-10-15(17(18,19)20)22-16(21-12)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHKQIAYPUWKIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCOCC3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.